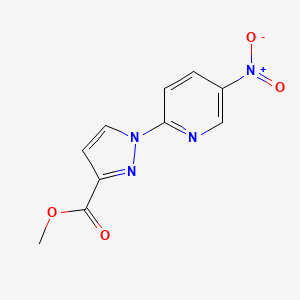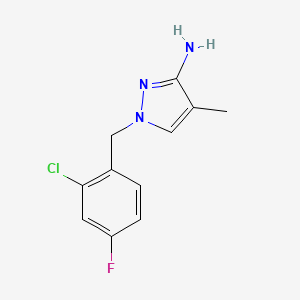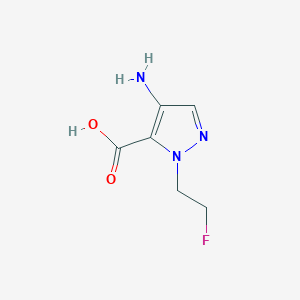![molecular formula C17H16Cl2N4O2S B10905163 N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905163.png)
N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves several steps. The starting materials typically include 2,5-dichlorophenol, furan-2-carbaldehyde, and 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction proceeds through a series of condensation and substitution reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
- N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
Uniqueness
N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16Cl2N4O2S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(E)-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-3-26-17-22-21-11(2)23(17)20-9-13-5-6-14(25-13)10-24-16-8-12(18)4-7-15(16)19/h4-9H,3,10H2,1-2H3/b20-9+ |
InChI Key |
BORMCTAEYCVQBB-AWQFTUOYSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905113.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10905123.png)
![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905135.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B10905137.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905139.png)
![2-(2H-benzotriazol-2-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905152.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10905156.png)
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905159.png)
